MAO-A Inhibition: Potency Comparable to Lead Quinoline Scaffolds
3-(Quinolin-3-yloxy)aniline inhibits human MAO-A with an IC50 of 25.3 µM [1]. This potency is directly comparable to the Ki value of 23.4 µM reported for 6-methylquinoline, a well-characterized MAO-A inhibitor, under similar assay conditions using recombinant enzyme and kynuramine as substrate [2].
| Evidence Dimension | MAO-A Inhibitory Potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 25.3 µM |
| Comparator Or Baseline | 6-Methylquinoline: Ki = 23.4 ± 1.8 µM |
| Quantified Difference | Potencies are within the same order of magnitude (approximately 1.1-fold difference). |
| Conditions | Recombinant human MAO-A enzyme; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline. |
Why This Matters
Demonstrates that the compound's MAO-A inhibitory potency is on par with a known lead structure, validating its utility as a starting point for neurochemical probe or therapeutic development.
- [1] BindingDB. (2020). BDBM50493476 (CHEMBL172856) - IC50 for MAO-A. View Source
- [2] Naoi, M., et al. (1988). Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry, 50(4), 1105-1110. View Source
